![molecular formula C12H14N2OS B2375894 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 852400-17-0](/img/structure/B2375894.png)
1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure analysis of such a compound would involve determining the bond lengths, bond angles, and other geometric parameters . Quantum chemical calculations could be used to optimize the structure and determine these parameters .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. Imidazole derivatives are known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. These might include its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Farnesyltransferase Inhibitor Development
Research on structurally similar compounds to 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has led to the discovery of potent farnesyltransferase (FT) inhibitors with significant preclinical antitumor activity. The introduction of hydrophobic side chains, such as propyl, phenyl, or thienyl attached to the sulfonyl group, has resulted in analogs demonstrating curative efficacy in tumor models, notably in mutated K-Ras bearing human colon tumor models. This line of research emphasizes the potential for developing effective cancer therapies based on modifying the sulfonyl group's substituents, showcasing the compound's role in advancing anticancer drug discovery (Hunt et al., 2000).
Catalysis in Organic Synthesis
The compound and its derivatives have also found applications in catalysis, particularly in facilitating organic synthesis reactions. For instance, sulfuric acid derivatives, similar in function to the sulfanyl group in 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, have been used as recyclable catalysts for the synthesis of various organic compounds, including 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) and 1,2,4,5-tetrasubstituted imidazoles. These catalysts offer the advantages of high yields, reusability, and environmental friendliness, contributing to more sustainable and efficient chemical synthesis processes (Tayebi et al., 2011); (Tavakoli et al., 2012).
Spectroscopic and Theoretical Analysis
Detailed spectroscopic and theoretical studies on compounds structurally related to 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one have provided insights into their electronic structures, stability, and reactivity. Investigations involving Hartree Fock Theory (HF) and Density Functional Theory (DFT) have elucidated the compound's optimized geometry, atomic charges, thermodynamic properties, and Fukui functions. These studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in various scientific fields (Uppal et al., 2019).
Corrosion Inhibition
Imidazole-based molecules, which share structural features with 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, have demonstrated effectiveness as corrosion inhibitors for metals in acidic media. These studies have explored the mechanisms of corrosion inhibition, the impact of molecular structure on efficacy, and the potential for these compounds to protect industrial materials from degradation, highlighting the compound's relevance in materials science and engineering (Costa et al., 2021).
Propriétés
IUPAC Name |
3-(4-propan-2-ylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)9-3-5-10(6-4-9)14-11(15)7-13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIQDMKZTPMMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CNC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetamide](/img/structure/B2375812.png)

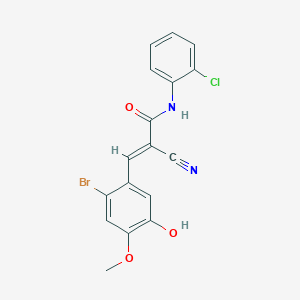
![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)
![N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2375816.png)
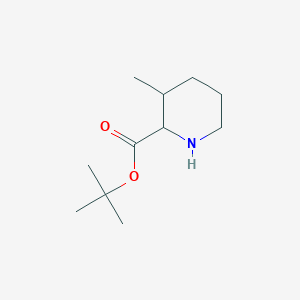
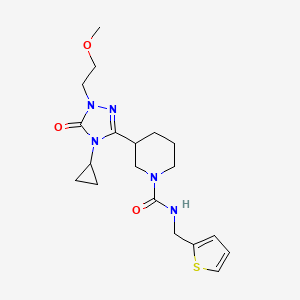
![N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2375822.png)
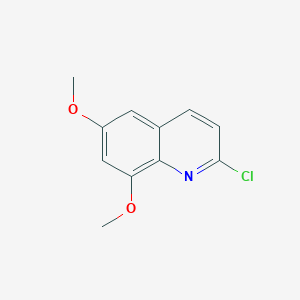
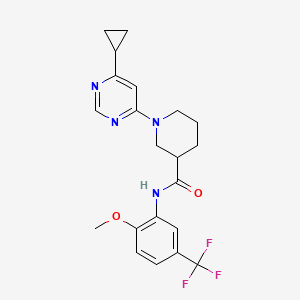
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide](/img/structure/B2375829.png)
![N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2375830.png)
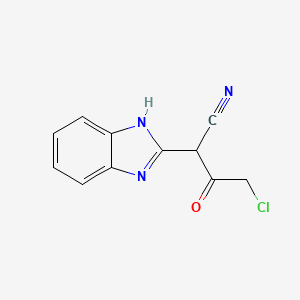
![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2375833.png)